molecular formula C20H19N3O5S2 B6567037 2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 1021227-25-7

2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B6567037
CAS No.: 1021227-25-7
M. Wt: 445.5 g/mol
InChI Key: VATHGVMEGVYUGR-UHFFFAOYSA-N
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Description

This compound features a pyrimidinone core substituted with a 4-methoxybenzenesulfonyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 3-methylphenyl group. The compound’s structural complexity necessitates advanced characterization techniques, such as NMR spectroscopy (for functional group analysis) and X-ray crystallography (for confirming stereochemistry and packing modes) .

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c1-13-4-3-5-14(10-13)22-18(24)12-29-20-21-11-17(19(25)23-20)30(26,27)16-8-6-15(28-2)7-9-16/h3-11H,12H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATHGVMEGVYUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with several analogues, allowing for systematic comparisons of substituent effects and functional group contributions. Below is a detailed analysis:

Pyrimidinone-Based Analogues

  • Compound A : 2-({5-[(3-Chloro-4-methoxyphenyl)sulfonyl]-4-oxo-1,4-dihydro-2-pyrimidinyl}sulfanyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
    • Key Differences :
  • Aromatic Substituent: 3-Chloro-4-methoxybenzenesulfonyl vs. 4-methoxybenzenesulfonyl.
  • Acetamide Substituent : N-(cyclohexenylethyl) vs. N-(3-methylphenyl). The cyclohexenyl group introduces steric bulk and lipophilicity, which may influence membrane permeability.
    • Characterization : Both compounds require similar analytical workflows (e.g., NMR for sulfonyl and acetamide protons, X-ray for crystallographic validation).

Acetamide Derivatives with Heteroaryl Groups

  • Compound B : N-(4-bromophenyl)-2-(2-thienyl)acetamide
    • Key Differences :
  • Core Structure: Lacks the pyrimidinone-sulfonyl scaffold, replacing it with a thienyl group. This simplification reduces molecular weight but may diminish target specificity.
  • Substituent Effects : The bromophenyl group offers a heavy atom effect, useful in crystallography, while the thienyl group contributes π-π stacking interactions.

Sulfamoyl-Pyrimidinone Hybrids

  • Compound C : (S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13)
    • Key Differences :
  • Linkage : Uses a tetrahydropyrimidin-2-ylthio group instead of a dihydropyrimidin-2-ylsulfanyl moiety. The saturated ring in B13 may reduce aromaticity, altering electronic properties.

Structural and Functional Group Analysis (Table 1)

Compound Pyrimidinone Substituent Acetamide Substituent Key Functional Groups Molecular Weight (g/mol)*
Target Compound 4-Methoxybenzenesulfonyl N-(3-methylphenyl) Sulfonyl, sulfanyl, acetamide ~463.5
Compound A 3-Chloro-4-methoxybenzenesulfonyl N-(cyclohexenylethyl) Chloro, sulfonyl, sulfanyl ~541.1
Compound B N/A N-(4-bromophenyl), thienyl Bromo, thienyl, acetamide ~334.2
Compound C (B13) Tetrahydropyrimidin-2-ylthio N-(4-sulfamoylphenyl) Sulfamoyl, hydroxyl, tetrahydropyrimidine ~488.5

*Calculated based on molecular formulas from cited references.

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